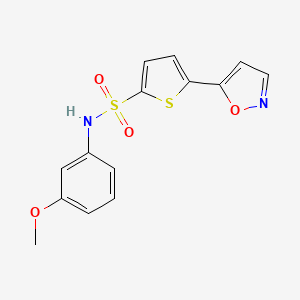![molecular formula C21H30N6O3S B14964290 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide](/img/structure/B14964290.png)
1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiazolopyrimidine intermediate with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.
Attachment of the Piperidine Carboxamide Moiety: This step involves the reaction of the intermediate with N-ethylpiperidine-3-carboxylic acid or its derivatives under coupling conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or carbonyl groups.
Scientific Research Applications
1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is used to probe the structure-activity relationships of related molecules and to develop new derivatives with improved properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: It may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-methylpiperidine-3-carboxamide
- 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-propylpiperidine-3-carboxamide
Uniqueness
1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the cyclohexylcarbamoyl group and the thiazolopyrimidine core distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological effects.
Properties
Molecular Formula |
C21H30N6O3S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[6-[2-(cyclohexylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H30N6O3S/c1-2-22-19(29)14-7-6-10-26(11-14)21-25-18-17(31-21)20(30)27(13-23-18)12-16(28)24-15-8-4-3-5-9-15/h13-15H,2-12H2,1H3,(H,22,29)(H,24,28) |
InChI Key |
MAAIEXZTIDXKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methoxybenzenesulfonamide](/img/structure/B14964211.png)
![N-cyclopropyl-1-(7-oxo-6-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14964230.png)
![3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964237.png)
![Methyl 4-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B14964240.png)
![N-(2-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B14964246.png)
![1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B14964252.png)

![N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B14964259.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14964261.png)
![5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964274.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone](/img/structure/B14964281.png)
![N-ethyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B14964282.png)
![2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid](/img/structure/B14964283.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide](/img/structure/B14964306.png)
